molecular formula C14H29N3O2 B1500214 3-(2-Dimethylaminoethylamino)piperidine-1-carboxylic acid tert-butyl ester CAS No. 887588-48-9

3-(2-Dimethylaminoethylamino)piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1500214
CAS No.: 887588-48-9
M. Wt: 271.4 g/mol
InChI Key: JAPWWRPJNWOXFE-UHFFFAOYSA-N
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Description

3-(2-Dimethylaminoethylamino)piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C14H29O2N3. It is often used in organic synthesis and pharmaceutical research due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Dimethylaminoethylamino)piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of tert-butyl piperidine-1-carboxylate with 2-(dimethylamino)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Dimethylaminoethylamino)piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Mechanism of Action

The mechanism of action of 3-(2-Dimethylaminoethylamino)piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Dimethylaminoethylamino)piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

887588-48-9

Molecular Formula

C14H29N3O2

Molecular Weight

271.4 g/mol

IUPAC Name

tert-butyl 3-[2-(dimethylamino)ethylamino]piperidine-1-carboxylate

InChI

InChI=1S/C14H29N3O2/c1-14(2,3)19-13(18)17-9-6-7-12(11-17)15-8-10-16(4)5/h12,15H,6-11H2,1-5H3

InChI Key

JAPWWRPJNWOXFE-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCCN(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCCN(C)C

Origin of Product

United States

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